molecular formula C6H13F3N2 B2718656 Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine CAS No. 365527-16-8

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine

Cat. No.: B2718656
CAS No.: 365527-16-8
M. Wt: 170.179
InChI Key: XNVDYEHMNIUSNW-UHFFFAOYSA-N
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Description

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine (CAS 365527-16-8) is a high-value, nitrogen-based compound with the molecular formula C 6 H 13 F 3 N 2 and a molecular weight of 170.18 g/mol . This amine is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. It is structurally characterized by a tertiary dimethylamino group and a secondary trifluoroethylamino group, making it a versatile scaffold for developing novel synthetic methodologies. The compound's primary research value lies in its role as a precursor to complex molecules featuring the 2,2,2-trifluoroethylamine moiety. The trifluoromethyl (CF 3 ) group is a critical functionality in modern drug design; its introduction into organic molecules profoundly alters their electronic properties, metabolic stability, and lipophilicity, which can enhance drug absorption and influence critical biological activities such as protease inhibition . As a trifluoroethylamine derivative, this reagent enables the synthesis of sophisticated molecular architectures that are highly relevant for probing new biological pathways and developing potential therapeutic agents . In practical application, this amine is employed as an organocatalyst and a building block in asymmetric synthesis. It can function as a weakly basic amine catalyst, facilitating reactions through the formation of ammonium ion intermediates to catalyze the removal of alpha protons from carbonyl compounds . Furthermore, structural analogs of this compound serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for various disease areas, including central nervous system, cardiovascular, and metabolic disorders . Researchers will find this product essential for constructing nitrogen-containing heterocycles, exploring new catalytic cycles, and incorporating the valuable trifluoromethyl group into target molecules. The product is shipped with cold-chain transportation to ensure stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N',N'-dimethyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-11(2)4-3-10-5-6(7,8)9/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVDYEHMNIUSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365527-16-8
Record name dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine can be synthesized through a series of chemical reactions. One common method involves the reaction of dimethylamine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues

a) Dimethyl(2,2-difluoroethyl)amine
  • Formula : C₄H₈F₃N
  • Molecular Weight : 127.11 g/mol
  • CAS : 819-06-7
  • Key Features: Contains two fluorine atoms on the ethyl chain instead of three.
b) Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
  • Formula : C₉H₁₈F₃N₂
  • Molecular Weight : 261.29 g/mol
  • CAS : 1342377-71-2
  • Key Features : Features a trifluoropropyl group (CF₃-CH₂-CH₂-) instead of trifluoroethyl (CF₃-CH₂-). The longer alkyl chain may enhance lipophilicity, influencing solubility and membrane permeability in biological systems .
c) 2-(Thiophen-2-yl)ethylamine
  • Formula : C₈H₁₀F₃NS
  • Molecular Weight : 209.23 g/mol
  • Key Features : Incorporates a thiophene ring, introducing aromaticity and π-electron interactions. This modification could expand applications in materials science or as a ligand in catalysis .

Physicochemical Properties

Property Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine (Estimated) Dimethyl(2,2-difluoroethyl)amine Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
Molecular Weight ~195 g/mol (calculated) 127.11 g/mol 261.29 g/mol
Boiling Point Not reported Not reported Not reported
Polarity High (due to -CF₃ and amine groups) Moderate (fewer fluorine atoms) Moderate (longer alkyl chain reduces polarity)
Solubility Likely polar aprotic solvents (e.g., DMF) Similar to trifluoroethyl derivatives Enhanced lipophilicity compared to shorter-chain analogues

Key Differences and Advantages

Aspect This compound Similar Compounds
Fluorination Three fluorine atoms maximize electron withdrawal Fewer fluorines (e.g., difluoroethyl)
Bioavailability Likely higher than non-fluorinated amines Varies with substituents (e.g., thiophene in reduces solubility)
Synthetic Flexibility Compatible with diverse protecting groups () Longer chains (e.g., trifluoropropyl) may complicate synthesis

Biological Activity

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine, also known as N,N-dimethyl-2-(2,2,2-trifluoroethyl)amine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

N N Dimethyl 2 2 2 2 trifluoroethyl amine C5H10F3\text{N N Dimethyl 2 2 2 2 trifluoroethyl amine}\quad \text{ C}_5\text{H}_{10}\text{F}_3\text{N }

This compound features a trifluoroethyl group which is known to enhance lipophilicity and influence pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly regarding its effects on neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures can interact with neurotransmitter systems. For instance, studies on related trifluoroethylamines have shown their ability to stimulate adenylate cyclase activity in the rat striatum, suggesting a role in dopaminergic signaling pathways. The N-trifluoroethyldopamine analog demonstrated weak effects compared to dopamine but still indicated potential for modulation of neurotransmitter activity .

2. Vascular Effects

The relaxant effects of these compounds have also been documented in isolated arterial tissues. Both N-ethyl- and N-trifluoroethyldopamine analogs produced relaxant effects on isolated rabbit renal and ear arteries without selectivity for dopamine receptors. This suggests that the trifluoroethyl group may confer unique vascular properties that could be exploited for therapeutic purposes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Adenylate Cyclase Activity

  • Objective : To evaluate the stimulation of adenylate cyclase by N-trifluoroethyldopamine.
  • Findings : The compound induced a dose-dependent stimulation of adenylate cyclase activity, albeit weaker than dopamine itself.
  • : The trifluoroethyl modification alters the compound's interaction with dopaminergic pathways .

Study 2: Vascular Relaxation

  • Objective : To assess the relaxant effects on isolated rabbit arteries.
  • Findings : Both analogs produced significant relaxation responses without receptor selectivity.
  • : The vascular effects suggest potential applications in managing vascular conditions .

Data Table: Biological Activity Comparison

CompoundAdenylate Cyclase StimulationVascular RelaxationSelectivity for Dopamine Receptors
N-trifluoroethyldopamineWeakYesNone
N-ethyl-2-(3,4-dihydroxyphenyl)ethylamineStrongYesYes
This compoundModeratePotentialUnknown

Safety and Toxicology

Preliminary safety assessments indicate that compounds containing trifluoroethyl groups may exhibit irritant properties. For example, exposure to related amines has been associated with skin irritation and serious eye damage . Therefore, further toxicological evaluations are warranted to establish safe handling practices.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine?

The synthesis typically involves sequential alkylation and amination steps. For example, a multi-step approach may include:

  • Step 1 : Alkylation of dimethylamine with a bromoethyl intermediate under reflux in anhydrous THF, using NaHCO₃ as a base to control pH.
  • Step 2 : Reaction with 2,2,2-trifluoroethylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the tertiary amine.
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product. Critical parameters include reaction temperature (<50°C to avoid decomposition) and exclusion of moisture to prevent hydrolysis of intermediates .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm structural features, such as the trifluoroethyl group (δ ~3.5 ppm for CH₂CF₃ protons; δ ~125 ppm for CF₃ carbon).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric composition (e.g., C: 44.8%, H: 7.3%, N: 13.0%, F: 26.9%).
  • Gas Basicity Measurements : Proton affinity (902.7 kJ/mol) and gas-phase basicity (871.9 kJ/mol) data aid in understanding its reactivity .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and biological interactions?

The CF₃ group enhances lipophilicity (logP ~1.8) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This increases membrane permeability in biological assays. Additionally, the trifluoroethylamine moiety can act as a hydrogen bond acceptor, influencing interactions with enzymes (e.g., cytochrome P450 isoforms) .

Q. What computational strategies can predict the compound’s pharmacological profile and target selectivity?

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinities to targets like G-protein-coupled receptors (GPCRs).
  • PASS (Prediction of Activity Spectra) : Predicts potential neuroprotective or anti-inflammatory activities based on structural analogs .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and blood-brain barrier penetration (BBB score = 0.8) .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

  • Systematic Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Raney Ni), and stoichiometry to identify optimal conditions.
  • Meta-Analysis : Compare data across studies while controlling for variables like assay type (e.g., in vitro vs. cell-based) or purity thresholds (>95% by HPLC).
  • Reproducibility Checks : Validate results using orthogonal methods (e.g., calorimetry vs. spectrophotometry for enzyme inhibition assays) .

Methodological Considerations

Q. What experimental designs are recommended for studying its reactivity in organofluorine chemistry?

  • Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with benzyl chloride) via ¹⁹F NMR to track fluorine’s electronic effects.
  • Isotopic Labeling : Use ¹⁸O-labeled water to investigate hydrolysis pathways of the trifluoroethyl group.
  • Cross-Coupling Reactions : Explore Pd-mediated couplings (Suzuki-Miyaura) to functionalize the amine backbone .

Q. How can researchers assess its potential as a biochemical probe in enzyme inhibition studies?

  • Enzyme Assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s reagent or fluorogenic substrates.
  • Binding Kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates (kₐₙ, kₒff) for target engagement.
  • Mutagenesis Studies : Identify critical amino acid residues (e.g., Tyr326 in AChE) via site-directed mutagenesis and activity comparisons .

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